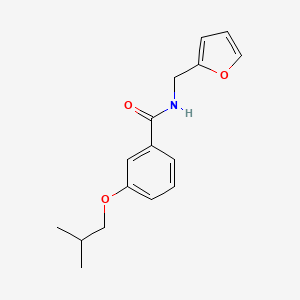
4-methoxy-3-methyl-N-phenylbenzamide
Descripción general
Descripción
4-methoxy-3-methyl-N-phenylbenzamide, also known as MMBA, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. MMBA is a potent and selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain perception and thermoregulation.
Mecanismo De Acción
4-methoxy-3-methyl-N-phenylbenzamide acts as a competitive antagonist of the TRPV1 channel, which is activated by various stimuli, such as heat, capsaicin, and protons. By binding to the channel, this compound prevents the influx of calcium ions, which are involved in the nociceptive signaling pathway. This results in the inhibition of pain perception and thermoregulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit capsaicin-induced calcium influx in TRPV1-expressing cells, as well as to reduce thermal hyperalgesia and mechanical allodynia in animal models of pain. This compound has also been shown to inhibit the growth and migration of cancer cells, possibly through the inhibition of TRPV1-mediated calcium signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-3-methyl-N-phenylbenzamide has several advantages for lab experiments. It is a potent and selective antagonist of the TRPV1 channel, which allows for the investigation of the role of this channel in various physiological and pathological processes. This compound is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which may limit its effectiveness in some experiments. Additionally, this compound may have off-target effects on other channels or receptors, which should be taken into account when interpreting the results of experiments.
Direcciones Futuras
There are several future directions for research on 4-methoxy-3-methyl-N-phenylbenzamide. One area of interest is the investigation of the role of TRPV1 in cancer, and the potential use of this compound as an anticancer agent. Another area of interest is the development of more potent and selective TRPV1 antagonists, which may have improved efficacy and fewer off-target effects. Additionally, the investigation of the role of TRPV1 in other physiological processes, such as inflammation and metabolism, may provide new insights into the function of this channel.
Aplicaciones Científicas De Investigación
4-methoxy-3-methyl-N-phenylbenzamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the TRPV1 channel, which is involved in pain perception and thermoregulation. This compound has been used to investigate the role of TRPV1 in various physiological and pathological processes, such as pain, inflammation, and cancer.
Propiedades
IUPAC Name |
4-methoxy-3-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-10-12(8-9-14(11)18-2)15(17)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKMVRIKGIRHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4845778.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4845784.png)
![2-(3,4-dimethoxybenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4845792.png)
![N-[2-(tert-butylthio)ethyl]-2-naphthalenesulfonamide](/img/structure/B4845797.png)
![benzyl 3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4845803.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B4845810.png)
![5-(1,3-benzodioxol-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4845818.png)
![2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4845826.png)
![2-({5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4845828.png)
![1-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4845842.png)

![3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B4845863.png)

